molecular formula C14H14O3 B2697696 (1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid CAS No. 35033-78-4

(1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B2697696
CAS No.: 35033-78-4
M. Wt: 230.263
InChI Key: JJALHZDTTJJYCI-NWDGAFQWSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, the search results do not provide specific information about the molecular structure analysis of "(1R,6S)-6-benzoylcyclohex-3-enecarboxylic acid" .


Chemical Reactions Analysis

The search results do not provide specific information about the chemical reactions involving "(1R,6S)-6-benzoylcyclohex-3-enecarboxylic acid" .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, solubility, melting and boiling points, and spectral data. The search results do not provide specific information about the physical and chemical properties of "(1R,6S)-6-benzoylcyclohex-3-enecarboxylic acid" .

Scientific Research Applications

Chemical Structure and Conformational Analysis

The compound (1R,6S)-6-benzoylcyclohex-3-enecarboxylic acid has been studied for its structural and conformational properties. Research by Klika et al. (2000) analyzed its structure using NMR and FT-IR spectroscopy, revealing significant insights into its chemical behavior and stability. This research is crucial for understanding the compound's reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals (Klika et al., 2000).

Synthesis and Rearrangement Reactions

The compound has been explored in the context of synthesis and rearrangement reactions. Schaltegger and Bigler (1986) investigated its behavior under specific conditions, contributing to a broader understanding of its reactivity and potential for generating novel compounds. Such studies are valuable for the development of new synthetic methods in organic chemistry (Schaltegger & Bigler, 1986).

Pharmacological Studies and Metabolites

Dai et al. (2005) isolated new metabolites from the endophytic fungus Phomopsis sp., including derivatives of (1R,6S)-6-benzoylcyclohex-3-enecarboxylic acid. These metabolites were evaluated for their antibacterial, fungicidal, and herbicidal properties, showcasing the potential of this compound in pharmaceutical and agricultural applications (Dai et al., 2005).

Asymmetric Synthesis and Organocatalysis

Research into the asymmetric synthesis of certain derivatives based on this compound has been conducted. Sano et al. (2016) described an organocatalytic approach for synthesizing optically active derivatives, which is significant in the field of chiral chemistry and drug development (Sano et al., 2016).

Applications in Material Science

Yang et al. (2007) studied the use of derivatives in the synthesis of lanthanide-based coordination polymers. These materials have potential applications in areas like luminescent materials and catalysis (Yang et al., 2007).

Metabolic Pathways in Bacteria

Laempe et al. (1999) investigated the role of a derivative in the metabolism of aromatic compounds in bacteria. This research provides insights into microbial pathways and could inform biotechnological applications, such as bioremediation (Laempe et al., 1999).

Mechanism of Action

The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. Unfortunately, the search results do not provide specific information about the mechanism of action of "(1R,6S)-6-benzoylcyclohex-3-enecarboxylic acid" .

Safety and Hazards

The safety and hazards of a compound are determined by various tests and regulations. Unfortunately, the search results do not provide specific information about the safety and hazards of "(1R,6S)-6-benzoylcyclohex-3-enecarboxylic acid" .

Properties

IUPAC Name

(1R,6S)-6-benzoylcyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-7,11-12H,8-9H2,(H,16,17)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJALHZDTTJJYCI-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@H]1C(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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